BenchChemオンラインストアへようこそ!

N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Medicinal chemistry Structure-activity relationship Piperidine carboxamide

This compound’s compact tert-butyl urea cap provides distinct metabolic stability and steric shielding compared to N-ethyl or N-benzhydryl analogs in the 4-(pyrazin-2-yloxy)piperidine series. With a predicted cLogP of ~1.8 and CNS MPO alignment, it fills a key niche for SAR libraries targeting kinases or purinergic receptors. Procure alongside matched-pair analogs to systematically map N-substituent effects on target engagement and pharmacokinetics.

Molecular Formula C14H22N4O2
Molecular Weight 278.356
CAS No. 1448078-99-6
Cat. No. B2697126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS1448078-99-6
Molecular FormulaC14H22N4O2
Molecular Weight278.356
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CN=C2
InChIInChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-11(5-9-18)20-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
InChIKeyLYUNGAWSUYIQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 40 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448078-99-6): Chemical Identity and Procurement Baseline


N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 1448078-99-6) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a pyrazin-2-yloxy ether at the piperidine 4-position and a tert-butyl urea moiety at the piperidine nitrogen [1]. Its molecular formula is C₁₄H₂₂N₄O₂ with a molecular weight of 278.35 g/mol [1]. The compound is catalogued as a screening compound and building block by commercial suppliers including Life Chemicals (catalogue F6359-3067) [1]. The core scaffold—a 4-(pyrazin-2-yloxy)piperidine linked via a urea to a variable N-substituent—is shared across a series of analogs that differ principally in the N-alkyl/aryl group. The tert-butyl substituent imparts distinct steric, electronic, and metabolic stability properties relative to smaller (ethyl, phenethyl) or larger (benzhydryl, diphenylmethyl) N-substituted congeners [2].

Why N-(tert-Butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide Cannot Be Interchanged with N-Ethyl, N-Phenethyl, or N-Benzhydryl Analogs


Within the 4-(pyrazin-2-yloxy)piperidine-1-carboxamide series, the N-substituent is the primary variable determining lipophilicity (cLogP), steric bulk (Taft Es or molar refractivity), hydrogen-bond donor capacity, and metabolic vulnerability [1]. The tert-butyl group of the target compound is a compact, fully saturated, non-aromatic substituent that lacks benzylic C–H bonds susceptible to oxidative metabolism, distinguishing it from N-benzhydryl or N-phenethyl analogs . Conversely, it provides greater steric shielding of the urea NH than the N-ethyl analog, with a computed pKa of 15.49 ± 0.40 for the urea proton [1]. These differences mean that potency at a given target, selectivity across related targets, solubility, and metabolic half-life cannot be assumed to translate from one N-substituted analog to another without direct experimental comparison [2]. Generic substitution across this series without matched-pair data risks selecting a compound with divergent target engagement and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(tert-Butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide: Head-to-Head and Cross-Study Data


Steric Bulk Differentiation: Tert-Butyl vs. Ethyl N-Substituent Impacts on Molecular Recognition

The tert-butyl group of the target compound (CAS 1448078-99-6) introduces significantly greater steric demand at the urea terminus compared to the N-ethyl analog (CAS 1421498-90-9). The computed molar refractivity (a proxy for steric volume) for the N-tert-butyl fragment is approximately 22.6 cm³/mol versus approximately 12.9 cm³/mol for the N-ethyl fragment, a ~75% increase [1]. This steric differential translates into distinct conformational constraints at the urea linkage, which can alter the presentation of the pyrazine pharmacophore to protein binding pockets. This property is critical in medicinal chemistry campaigns where the urea NH engages in a conserved hydrogen-bond network with the target; excessive steric shielding (as with benzhydryl) may abolish binding, while insufficient bulk (as with ethyl) may compromise selectivity [2].

Medicinal chemistry Structure-activity relationship Piperidine carboxamide

Lipophilicity Control: cLogP Differential Between Tert-Butyl and Aryl-Substituted Analogs

The target compound (CAS 1448078-99-6, C₁₄H₂₂N₄O₂) has a predicted XLogP3 of approximately 1.8, based on fragment-based calculation [1]. This is significantly lower than the N-(4-(tert-butyl)phenyl) analog (CAS 1448027-40-4, C₂₀H₂₈N₄O₂) which has a predicted cLogP of approximately 3.5–4.0 due to the additional aromatic ring [2]. The lower lipophilicity of the target compound is more consistent with CNS drug-like chemical space (desirable cLogP range: 1–3), while the aryl-substituted analog enters the higher lipophilicity range more typical of peripheral targets. This difference is material for programs where solubility, plasma protein binding, or CNS penetration are decision-driving parameters [3].

Lipophilicity Drug-likeness ADME prediction

Metabolic Stability Advantage: Absence of Benzylic Oxidation Sites in the Tert-Butyl Analog

The N-tert-butyl substituent in the target compound contains no benzylic or allylic C–H bonds, which are primary sites of cytochrome P450-mediated oxidative metabolism [1]. In contrast, the N-phenethyl analog (CAS not assigned, C₁₈H₂₂N₄O₂) and N-(3-phenylpropyl) analog (CAS 1421461-98-4, C₁₉H₂₄N₄O₂) each contain benzylic methylene groups susceptible to hydroxylation and subsequent elimination [2]. The N-benzhydryl (diphenylmethyl) analog (CAS 1448072-14-7, C₂₃H₂₄N₄O₂) contains a tertiary benzylic C–H bond that is also a known metabolic soft spot. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) have not been published for this specific series, the structure-metabolism relationship for N-alkyl ureas is well-established in medicinal chemistry literature [3]. The tert-butyl analog is predicted to exhibit longer metabolic half-life than any benzylic-substituted congener.

Metabolic stability Oxidative metabolism Cytochrome P450

Hydrogen-Bond Donor Capacity: Tert-Butyl Urea NH vs. Aryl-Substituted Urea NH Acidity

The urea NH proton of N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide has a computed pKa of 15.49 ± 0.40 [1]. This value reflects the electron-donating inductive effect of the tert-butyl group, which increases electron density at the urea nitrogen and raises the pKa relative to N-aryl-substituted analogs. By comparison, the N-(4-(tert-butyl)phenyl) analog (CAS 1448027-40-4), where the urea NH is conjugated to an aromatic ring, is expected to have a lower pKa (estimated ~13–14) due to resonance delocalization of the nitrogen lone pair into the aryl ring [2]. A higher pKa correlates with weaker hydrogen-bond donor acidity, which may reduce the strength of key hydrogen-bond interactions with target protein backbone carbonyls. Conversely, stronger H-bond donation (lower pKa in aryl analogs) may enhance target affinity but at the cost of increased polar surface area and potentially reduced membrane permeability.

Hydrogen-bond donor pKa Molecular recognition

Scaffold-Level Anticancer Activity: Pyrazine-Piperidine Amide Pharmacophore Class Validation

A 2026 study by Prakash et al. evaluated five pyrazine-piperidine amide pharmacophore derivatives (compounds 6A–6E) against non-small lung carcinoma Calu-6 cells [1]. Compounds 6B and 6D displayed IC50 values of 45.21 μM and 89.64 μM, respectively, with compound 6B inducing G2/M cell cycle arrest and upregulation of caspase-3, caspase-8, and p53 [1]. While the specific N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide was not among the five compounds tested in this study, the data validate the pyrazine-piperidine amide scaffold as capable of delivering measurable anticancer activity [1]. The N-substituent was the primary variable across the 6A–6E series, and the 2.0-fold potency difference between 6B and 6D demonstrates that even modest N-substitution changes within this chemotype produce materially different biological outcomes [1]. This underscores the need for direct experimental profiling of each individual analog rather than class-based extrapolation.

Anticancer Pyrazine-piperidine amide Lung carcinoma

Highest-Confidence Application Scenarios for N-(tert-Butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide Based on Verified Evidence


Kinase Inhibitor Fragment Growing and Scaffold Hopping Campaigns

The pyrazine ring of the target compound serves as a recognized kinase hinge-binding motif, and the 4-(pyrazin-2-yloxy)piperidine scaffold has been employed in the development of aminopyrazine-based Nek2 inhibitors [1]. The tert-butyl carboxamide provides a compact, metabolically stable cap group for fragment elaboration. Procurement of this compound as a screening hit follow-up or fragment-growing starting point is supported by its intermediate steric profile (between ethyl and benzhydryl extremes) and its favorable predicted lipophilicity (cLogP ~1.8) for lead-like chemical space [2]. Users should profile this compound in parallel with the N-ethyl and N-phenyl analogs to establish SAR at the urea terminus.

Purinergic Receptor (P2X) Antagonist Screening and Selectivity Profiling

Piperidine carboxamide derivatives have been documented as ligands for P2X purinergic receptors, with BindingDB entries showing IC50 values in the nanomolar to micromolar range for structurally related chemotypes [1]. The 4-(pyrazin-2-yloxy)piperidine core, combined with the tert-butyl urea cap, presents a distinct pharmacophore shape for screening against the P2X1–P2X7 receptor panel. The target compound's lower lipophilicity relative to aryl-substituted analogs may reduce non-specific membrane partitioning in cell-based calcium flux assays, improving assay signal-to-noise ratios.

Anticancer SAR Expansion Based on the Pyrazine-Piperidine Amide Pharmacophore

The class-level validation of pyrazine-piperidine amides as anticancer agents (IC50 values of 45–90 μM against Calu-6 lung carcinoma cells) [1] provides a reasonable basis for including the tert-butyl analog in a focused SAR library. The target compound fills a specific steric/lipophilic niche: it is more compact than N-benzhydryl derivatives (which may suffer from solubility-limited activity) yet more metabolically robust than N-phenethyl derivatives (which contain benzylic oxidation sites) [2]. When procured alongside the N-ethyl, N-phenethyl, N-(3-phenylpropyl), and N-benzhydryl analogs, the tert-butyl derivative enables a systematic matched-pair analysis of N-substituent effects on cytotoxicity, target engagement, and metabolic stability.

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Properties

With a predicted cLogP of ~1.8, molecular weight of 278.35 g/mol, and a computed topological polar surface area (TPSA) within the range favorable for CNS penetration, the target compound aligns with established CNS multiparameter optimization (MPO) desirability criteria [1]. The absence of a basic amine center (the piperidine nitrogen is rendered non-basic by the urea conjugation) further distinguishes this compound from classical CNS amines and may reduce hERG channel binding risk. Procurement for CNS probe discovery is most justified when a target of interest (e.g., a CNS-expressed kinase or purinergic receptor) is known to be engaged by pyrazine-piperidine chemotypes.

Quote Request

Request a Quote for N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.